

Technical Guide: Miscibility and Phase Behavior of 2-(Octyloxy)ethanol (C8E1)

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Compound of Interest

Compound Name: 2-(Octyloxy)ethanol

CAS No.: 68954-94-9

Cat. No.: B7797864

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Executive Summary

2-(Octyloxy)ethanol (C8E1) is a short-chain glycol ether amphiphile characterized by a unique "lipophilic linker" profile. Unlike higher ethoxylates (e.g., C8E5) that form stable micelles in water, C8E1 possesses a low Hydrophilic-Lipophilic Balance (HLB ~5.2), rendering it sparingly soluble in water but highly miscible with organic solvents and lipids.

In drug development and formulation science, C8E1 is rarely used as a primary surfactant. Instead, it functions as a high-potency co-surfactant or coupling agent. It reduces interfacial tension (

) to ultralow values (

mN/m) when paired with anionic or high-HLB nonionic surfactants, facilitating the formation of bicontinuous microemulsions (Winsor Type III) and enhancing the solubilization of hydrophobic active pharmaceutical ingredients (APIs).

Physicochemical Profile

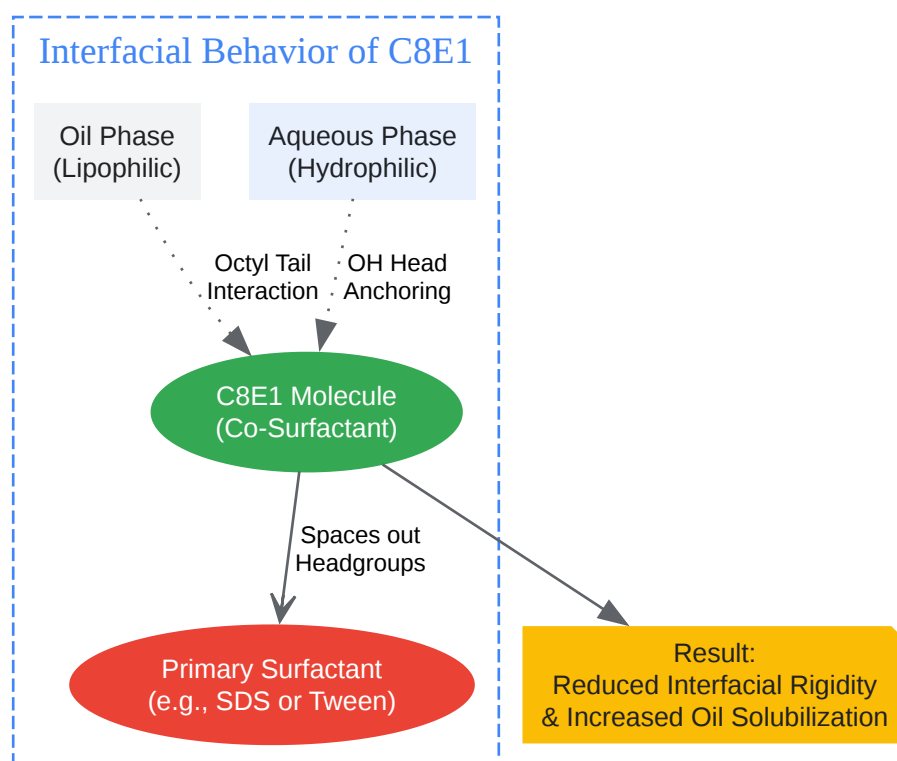
Understanding the molecular architecture of C8E1 is prerequisite to predicting its phase behavior. The molecule consists of a hydrophobic octyl chain () and a short hydrophilic ethylene glycol headgroup ().

Table 1: Key Physicochemical Properties[1][2][3]

Property	Value	Technical Context
CAS Number	10020-43-6	Unique identifier for regulatory verification.
Molecular Weight	174.28 g/mol	Low MW facilitates rapid diffusion at interfaces.
HLB (Griffin)	~5.2	Lipophilic. Promotes Water-in-Oil (W/O) emulsions.
LogP (Predicted)	~2.9	High affinity for lipid bilayers and stratum corneum.
Water Solubility	~4.9 mM (0.85 g/L)	Sparingly soluble. Forms a separate phase above this limit.
CMC	~4.9 mM	Critical Micelle Concentration is essentially its solubility limit.
Cloud Point	< 25°C	Insoluble/cloudy at room temperature in pure water.

Molecular Orientation Logic

The short ethoxy headgroup (E1) is insufficient to sterically stabilize oil droplets in water on its own. However, at an oil-water interface, the C8 tail penetrates the oil phase while the hydroxyl group anchors in the aqueous phase. This "zipper" effect reduces the rigidity of the interfacial film formed by primary surfactants, preventing liquid crystal formation and expanding the isotropic microemulsion region.



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Figure 1: Mechanism of C8E1 at the oil-water interface. It interchelates between primary surfactant molecules, reducing repulsion and curvature rigidity.

Miscibility Landscape

Aqueous Systems (Water)

Status: Immiscible / Sparingly Soluble At room temperature (25°C), C8E1 exceeds its cloud point/solubility limit.

- < 0.1% w/w: Clear solution (monomeric dispersion).
- > 0.1% w/w: Phase separation occurs. The mixture appears turbid or separates into two distinct liquid layers (water-rich bottom, surfactant-rich top).
- Thermodynamics: The hydration shell around the single ether oxygen and hydroxyl group is too weak to overcome the hydrophobic effect of the C8 chain.

Lipophilic Systems (Oils)

Status: Fully Miscible C8E1 is miscible in all proportions with:

- Polar Oils: Isopropyl Myristate (IPM), Ethyl Oleate.
- Non-Polar Oils: Hexane, Dodecane, Mineral Oil.
- Triglycerides: Soybean oil, Medium Chain Triglycerides (MCT).

The "Sweet Spot": Ternary Systems

The true utility of C8E1 emerges in ternary systems (Water + Oil + Surfactant). It acts as a phase modifier.

- Without C8E1: A mixture of Water + Oil + SDS (Sodium Dodecyl Sulfate) might form a rigid gel or a coarse emulsion.
- With C8E1: The addition of C8E1 fluidizes the interface, converting the gel into a transparent, thermodynamically stable microemulsion.

Experimental Protocols

To validate the miscibility and formulation window of C8E1, the following self-validating protocols are recommended.

Protocol A: Construction of Pseudo-Ternary Phase Diagram

Objective: Define the isotropic microemulsion region (ratio optimization).

Materials:

- Oil: Isopropyl Myristate (IPM).
- Surfactant (S): Tween 80 (High HLB).

- Co-Surfactant (CoS): **2-(Octyloxy)ethanol** (C8E1).

- Aqueous Phase: Distilled Water.

Methodology:

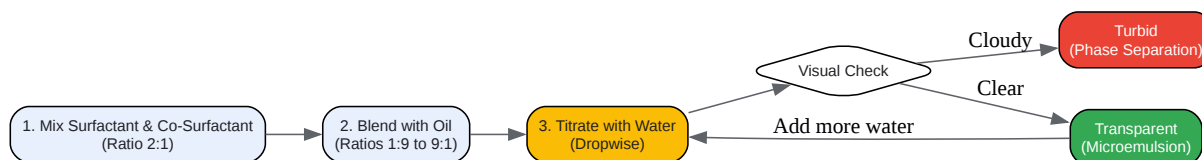
- Preparation of

: Prepare surfactant mixtures (

) of Tween 80 and C8E1 at mass ratios of 1:1, 2:1, and 3:1.

- Rationale: Varying the ratio alters the effective HLB and packing parameter of the interfacial film.
- Oil/Smix Blending: Aliquot oil and
into glass vials at ratios of 1:9, 2:8, ... 9:1 (w/w).
- Water Titration:
 - Add water dropwise (10-50 μ L) to each oil/
blend under constant magnetic stirring.
 - Visual Check: After each addition, observe visual appearance.[1]
 - Transparent/Translucent:[1] Microemulsion (Win).
 - Turbid/Milky: Coarse Emulsion (Fail).
 - Gel: Liquid Crystal (Viscous).[2]
- Endpoint: Continue until the system becomes permanently turbid. Record the mass of water added.

Data Output: Plot the points on a triangular coordinate system. The area enclosed by the "Transparent" points represents the microemulsion window.



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Figure 2: Water titration workflow for defining the miscibility window.

Applications in Drug Delivery[5] Permeation Enhancement

C8E1 acts as a reversible permeation enhancer for transdermal delivery.

- Mechanism: Its amphiphilic structure allows it to insert into the lipid bilayer of the stratum corneum. The C8 tail disrupts the ordered packing of ceramides, increasing membrane fluidity and allowing drug diffusion.
- Safety Note: Due to its potency, it should be used at concentrations <5% to avoid skin irritation (GHS Skin Corr. 1B).

Self-Emulsifying Drug Delivery Systems (SEDDS)

In oral formulations, C8E1 serves as a co-solvent that prevents the precipitation of the drug when the formulation hits the aqueous environment of the gut. It ensures the drug remains solubilized within the oil droplets formed by the primary surfactant.

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